3-(1H-Indazol-3-yl)pyridin-4-amine
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Overview
Description
3-(1H-Indazol-3-yl)pyridin-4-amine is a heterocyclic compound that features both an indazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The indazole moiety is known for its presence in various pharmacologically active compounds, while the pyridine ring is a common structural motif in many drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by coupling reactions to introduce the pyridine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods: In an industrial setting, the production of 3-(1H-Indazol-3-yl)pyridin-4-amine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Solvent-free conditions or the use of green chemistry principles can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Indazol-3-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(1H-Indazol-3-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Indazol-3-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
1H-Indazole: Shares the indazole core but lacks the pyridine ring.
Pyridin-4-amine: Contains the pyridine ring but lacks the indazole moiety.
3-(1H-Indazol-3-yl)benzoic acid: Similar structure but with a benzoic acid group instead of the pyridine ring.
Uniqueness: 3-(1H-Indazol-3-yl)pyridin-4-amine is unique due to the combination of the indazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
137837-05-9 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-(1H-indazol-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-10-5-6-14-7-9(10)12-8-3-1-2-4-11(8)15-16-12/h1-7H,(H2,13,14)(H,15,16) |
InChI Key |
JYMZOGPPXKPHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=C(C=CN=C3)N |
Origin of Product |
United States |
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